molecular formula C17H16N2O2 B1595149 5-Benzyloxyindole-3-acetamide CAS No. 5933-28-8

5-Benzyloxyindole-3-acetamide

Cat. No.: B1595149
CAS No.: 5933-28-8
M. Wt: 280.32 g/mol
InChI Key: IKDKEVWKCASVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyloxyindole-3-acetamide (CAS: 5933-28-8) is a substituted indole derivative with the molecular formula C₁₇H₁₆N₂O₂ and a molecular weight of 280.329 g/mol . It is structurally characterized by a benzyloxy group (-OCH₂C₆H₅) at the 5-position of the indole ring and an acetamide moiety (-CH₂CONH₂) at the 3-position. This compound is synthesized via the reflux of 5-benzyloxygramine with sodium cyanide in aqueous ethanol, yielding both the acetamide and acetic acid derivatives, which are readily separable .

Key properties include a melting point of 156–157°C after recrystallization from absolute ethanol . The benzyloxy group serves as a protective moiety, enabling subsequent deprotection to generate bioactive 5-hydroxyindole derivatives like 5-hydroxyindole-3-acetamide (XVI), which are of interest in medicinal chemistry .

Properties

CAS No.

5933-28-8

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-(5-phenylmethoxy-1H-indol-3-yl)acetamide

InChI

InChI=1S/C17H16N2O2/c18-17(20)8-13-10-19-16-7-6-14(9-15(13)16)21-11-12-4-2-1-3-5-12/h1-7,9-10,19H,8,11H2,(H2,18,20)

InChI Key

IKDKEVWKCASVEF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(=O)N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(=O)N

Other CAS No.

5933-28-8

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The benzyloxy group in this compound provides steric bulk and facilitates deprotection to hydroxyl groups, unlike the methoxy analog, which is resistant to such reactions . The acetohydrazide analog replaces the amide with a hydrazide, which could enhance metal-chelation properties or serve as an intermediate in heterocyclic synthesis .
  • Synthetic Utility :

    • This compound is synthesized via cyanide-mediated nucleophilic substitution, while glyoxylamide derivatives may require oxidation steps to introduce the ketone group .
  • Physicochemical Properties: The methoxy analog (C₁₁H₁₂N₂O₂) has a lower molecular weight and likely improved aqueous solubility compared to the benzyloxy derivative due to reduced hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.